N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
Description
N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound featuring a benzothiazole core substituted with a chlorine atom at position 7 and a methyl group at position 3. The benzothiazole moiety is linked to a morpholinoethylamine group and a thiophene-2-carboxamide moiety, with the latter forming a secondary amide bond. The hydrochloride salt enhances its solubility and stability.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2.ClH/c1-13-4-5-14(20)17-16(13)21-19(27-17)23(18(24)15-3-2-12-26-15)7-6-22-8-10-25-11-9-22;/h2-5,12H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDASITKQSJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CS4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzo[d]thiazole and thiophene moieties. A notable method includes a one-pot reaction that yields high purity and efficiency, with various conditions optimized for yield and environmental sustainability .
Anticancer Properties
Recent studies have indicated that derivatives of benzo[d]thiazole, including the compound , exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown significant antiproliferative activity against prostate cancer and melanoma cells, with IC50 values in the low nanomolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| ATCAA-1 | Prostate | 0.7 - 1.0 |
| ATCAA-2 | Melanoma | 1.8 - 2.6 |
| SMART-1 | Melanoma | <0.1 |
The mechanism of action appears to involve inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest .
Neuropharmacological Effects
The compound also shows promise as a modulator of neurotransmitter systems. Similar compounds have been studied for their role as positive allosteric modulators at AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
Table 2: Neuropharmacological Activity
| Compound | Mechanism | Effect on Neurotransmitters |
|---|---|---|
| Compound X | AMPA receptor modulator | Increases acetylcholine levels |
| Compound Y | Serotonin receptor modulator | Enhances serotonin release |
Studies using microdialysis in animal models suggest that these compounds can cross the blood-brain barrier and significantly alter neurotransmitter levels in critical brain regions such as the hippocampus .
Case Studies
A recent case study explored the effects of a closely related compound on glioblastoma cells, revealing an IC50 value of approximately 0.5 μM, indicating strong potential as a therapeutic agent in treating aggressive brain tumors . Another study highlighted its neuroprotective effects in models of neurodegenerative diseases, suggesting that it may help mitigate neuronal damage through its modulatory effects on neurotransmitter systems.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its pharmacological properties. The molecular formula is , with a molecular weight of 466.0 g/mol. Its structural components include:
- A benzothiazole moiety, which is known for its biological activity.
- A morpholinoethyl group that enhances solubility and bioavailability.
- A thiophene ring that contributes to the compound's electronic properties.
Anti-inflammatory Properties
Research indicates that compounds similar to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride exhibit significant anti-inflammatory effects. The compound has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.
In a study evaluating various COX-II inhibitors, modifications to the benzothiazole structure resulted in enhanced selectivity and potency against COX-II, with some derivatives showing IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib .
Anticancer Activity
The compound has also been explored for its anticancer properties. Benzothiazole derivatives have shown promise in targeting various cancer cell lines through multiple mechanisms, including:
- Inhibition of specific kinases involved in cancer progression.
- Induction of apoptosis in cancer cells.
For instance, studies have demonstrated that similar benzothiazole compounds can inhibit receptor tyrosine kinases (RTKs), which are critical for tumor growth and metastasis .
Case Study: COX-II Inhibition
A recent study focused on synthesizing a series of benzothiazole derivatives, including this compound, evaluated their efficacy as COX-II inhibitors. The findings indicated that certain derivatives exhibited potent anti-inflammatory effects with minimal ulcerogenic side effects compared to traditional NSAIDs .
Case Study: Anticancer Potential
Another investigation assessed the anticancer efficacy of benzothiazole derivatives against breast cancer cell lines (MCF-7). The study reported that specific derivatives led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Structural Comparison
The target compound’s structural uniqueness lies in its 7-chloro-4-methylbenzothiazole core, N-morpholinoethyl side chain, and thiophene-2-carboxamide group. Key comparisons with analogous compounds include:
Structural Implications :
- The hydrochloride salt contrasts with neutral analogs (e.g., ), likely improving aqueous solubility for in vivo applications.
Analytical Characterization :
- NMR and MS: All compounds in were confirmed via ¹H-NMR, ¹³C-NMR, and mass spectrometry. The target compound’s ¹H-NMR would show distinct signals for the morpholinoethyl (δ 2.4–3.5 ppm) and thiophene protons (δ 6.8–7.5 ppm).
- IR Spectroscopy : Thioxo (C=S) groups in absorb at 1243–1258 cm⁻¹, whereas the target compound’s amide (C=O) and morpholine (C-O-C) groups would exhibit bands near 1660 cm⁻¹ and 1100 cm⁻¹, respectively .
Physicochemical Properties
Key Observations :
Preparation Methods
Catalyst Screening for Amide Coupling
Palladium-catalyzed C–N coupling was explored as an alternative method (Table 1).
Table 1 : Catalyst performance in C–N coupling.
| Catalyst | Ligand | Conversion (%) |
|---|---|---|
| Pd(OAc)₂ | BrettPhos | 45 |
| Pd(OAc)₂ | EPhos | 62 |
| Pd(OAc)₂ | RuPhos | 88 |
Reaction conditions: 1.0 mmol aryl halide, 1.4 mmol amine, 1.4 mmol NaOt-Bu, 2.5 µmol catalyst, THF, 26°C.
Solvent and Base Effects
Table 2 : Solvent screening for amide coupling.
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | Et₃N | 85 |
| DMF | DIPEA | 78 |
| MeOH | K₂CO₃ | 65 |
Mechanistic Considerations
The amide coupling proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. The use of triethylamine as a base neutralizes HCl, shifting the equilibrium toward product formation. In Pd-catalyzed methods, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with the amine before reductive elimination releases the coupled product.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core, followed by coupling with morpholinoethyl and thiophene carboxamide groups. Key steps include:
- Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amines under inert conditions.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency .
- Temperature control : Exothermic reactions (e.g., coupling steps) require gradual heating (40–60°C) to avoid side products .
- Purification : Column chromatography or recrystallization is used to isolate the hydrochloride salt with ≥95% purity .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Answer : A combination of techniques ensures structural confirmation and purity assessment:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., morpholinoethyl CH₂ groups at δ ~3.5 ppm) and confirms substitution patterns on the benzothiazole ring .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~460) and fragments .
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S, and Cl percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. MS) during structural elucidation?
- Answer : Contradictions often arise from impurities, stereochemistry, or dynamic effects. Methodological approaches include:
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous bond lengths and angles.
- 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and quaternary carbon assignments .
- Cross-validation : Compare MS fragmentation patterns with computational predictions (e.g., using PubChem data ).
Q. What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses?
- Answer : Systematic optimization using Design of Experiments (DoE) is critical:
- Variable screening : Test factors like solvent polarity, catalyst loading, and temperature ranges via fractional factorial designs .
- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent/temperature effects on amide coupling efficiency) .
- Real-time monitoring : Use TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?
- Answer : SAR requires strategic derivatization and assay integration:
- Functional group variation : Modify substituents on the benzothiazole (e.g., chloro vs. methoxy) or morpholinoethyl chain to assess steric/electronic effects .
- Bioisosteric replacement : Replace thiophene with furan or pyridine to probe binding pocket compatibility .
- In vitro assays : Pair synthetic analogs with enzymatic inhibition (e.g., kinase assays) or cellular cytotoxicity testing to correlate structural changes with activity .
Q. What computational methods complement experimental data for analyzing this compound’s reactivity or binding modes?
- Answer : Hybrid computational-experimental workflows enhance mechanistic understanding:
- Density Functional Theory (DFT) : Predicts reaction transition states (e.g., amide bond formation barriers) .
- Molecular docking : Screens potential protein targets (e.g., kinases) by simulating ligand-receptor interactions .
- Molecular dynamics (MD) : Models solvation effects and conformational stability of the hydrochloride salt in aqueous environments .
Methodological Notes
- Data Contradictions : Always cross-validate results with orthogonal techniques (e.g., crystallography vs. NMR) .
- Yield Optimization : Prioritize reaction parameters using Pareto analysis to reduce experimental runs .
- SAR Workflow : Use fragment-based libraries to efficiently explore chemical space .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
